molecular formula C14H19N3O5S B5502248 (2-NITROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

(2-NITROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5502248
M. Wt: 341.38 g/mol
InChI Key: CKCANNRAATUZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Nitrophenyl)[4-(propylsulfonyl)piperazino]methanone is a piperazine-based compound featuring a 2-nitrophenyl ketone moiety and a propylsulfonyl-substituted piperazine ring. The 2-nitro group on the phenyl ring confers strong electron-withdrawing effects, while the propylsulfonyl group modulates lipophilicity and steric bulk, influencing biological interactions and physicochemical behavior .

Properties

IUPAC Name

(2-nitrophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-2-11-23(21,22)16-9-7-15(8-10-16)14(18)12-5-3-4-6-13(12)17(19)20/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCANNRAATUZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-nitrophenyl)[4-(propylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The nitrophenyl group is introduced through nitration reactions, while the propylsulfonyl group is added via sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl)[4-(propylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The piperazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazines.

Scientific Research Applications

(2-Nitrophenyl)[4-(propylsulfonyl)piperazino]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-nitrophenyl)[4-(propylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazino group can interact with biological receptors. The propylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between (2-nitrophenyl)[4-(propylsulfonyl)piperazino]methanone and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(2-Nitrophenyl)[4-(propylsulfonyl)piperazino]methanone (Hypothetical) C₁₅H₂₀N₃O₅S 354.4 2-Nitrophenyl, propylsulfonyl Ortho-nitro enhances steric hindrance
{4-[(4-Nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone C₁₅H₁₅N₃O₅S₂ 381.4 4-Nitrophenylsulfonyl, 2-thienyl Thiophene introduces π-π interactions
(3-Chlorophenyl)(4-[(4-nitrophenyl)sulfonyl]piperazino)methanone C₁₇H₁₅ClN₃O₅S 424.8 3-Chlorophenyl, 4-nitrophenylsulfonyl Dual electron-withdrawing groups
4-(Benzylsulfonyl)piperazinomethanone C₁₈H₁₉FN₂O₃S 362.4 Benzylsulfonyl, 3-fluorophenyl Benzyl increases lipophilicity

Key Observations :

  • Sulfonyl Group : Propylsulfonyl (C₃H₇SO₂) offers intermediate lipophilicity compared to benzylsulfonyl (C₆H₅CH₂SO₂, more lipophilic) or phenylsulfonyl (less bulky) groups .
  • Aromatic Moieties : Thienyl (in ) and fluorophenyl (in ) substituents influence electronic properties and solubility. Thiophene’s lower aromaticity may reduce π-stacking compared to phenyl rings.

Physicochemical Properties

Property Target Compound (Hypothetical) {4-[(4-Nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone (3-Chlorophenyl)(4-[(4-nitrophenyl)sulfonyl]piperazino)methanone
LogP (Predicted) 2.1–2.5 1.8 3.0
Water Solubility Moderate Low Very low
pKa (Sulfonyl Group) ~1.5 ~1.3 ~1.6

Insights :

  • The propylsulfonyl group likely increases solubility compared to benzyl or phenylsulfonyl analogs .
  • Ortho-nitro substitution may lower melting points compared to para-nitro derivatives due to reduced symmetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.